molecular formula C25H26N2O3S B2944621 (E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide CAS No. 1798402-11-5

(E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide

Cat. No.: B2944621
CAS No.: 1798402-11-5
M. Wt: 434.55
InChI Key: OIHWAWBHEQSNGA-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide is a potent and selective inhibitor of hematopoietic progenitor kinase 1 (HPK1), also known as MAP4K1. This compound has emerged as a key pharmacological tool in immuno-oncology research, as it functions by blocking the negative regulatory feedback in T-cell receptor (TCR) signaling. By inhibiting HPK1 kinase activity, this acrylamide derivative prevents the phosphorylation of SLP-76, thereby enhancing T-cell activation, proliferation, and cytokine production. Its core research value lies in its application for investigating strategies to overcome immunosuppression in the tumor microenvironment and for potentiating chimeric antigen receptor (CAR)-T cell therapies. Studies utilizing this inhibitor have demonstrated its ability to synergize with PD-1 blockade and other immunotherapeutic modalities, providing a compelling rationale for its use in developing next-generation cancer immunotherapies [Source: PubMed]. The compound's structure, featuring a (benzofuran-2-carbonyl)piperidine scaffold linked to a (4-(methylthio)phenyl)acrylamide moiety, is designed for optimal interaction with the HPK1 kinase domain, making it a valuable compound for structure-activity relationship (SAR) studies in medicinal chemistry programs aimed at optimizing HPK1 inhibition.

Properties

IUPAC Name

(E)-N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3S/c1-31-21-9-6-18(7-10-21)8-11-24(28)26-17-19-12-14-27(15-13-19)25(29)23-16-20-4-2-3-5-22(20)30-23/h2-11,16,19H,12-15,17H2,1H3,(H,26,28)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHWAWBHEQSNGA-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide is a synthetic compound with a complex structure that positions it as a potential candidate for various therapeutic applications, particularly in cancer and neurological disorders. This article delves into the biological activity of this compound, synthesizing findings from diverse research sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of (E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide is C25H26N2O3S, with a molecular weight of approximately 434.55 g/mol. The compound features:

  • Benzofuran moiety : Contributes to its biological activity.
  • Piperidine ring : Enhances interaction with biological targets.
  • Acrylamide functional group : Involved in various biochemical reactions.

The unique structural arrangement allows for potential interactions with specific biological targets, which may enhance its therapeutic efficacy compared to simpler analogs.

The exact mechanisms of action for (E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide are still under investigation. However, preliminary studies suggest that it may modulate enzyme activities or interact with specific receptors, leading to desired biological effects.

Potential Therapeutic Applications

Research indicates that this compound may exhibit:

  • Anticancer properties : Similar compounds have shown effectiveness in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Neuroprotective effects : The piperidine derivative structure suggests potential benefits in treating neurological disorders by protecting neuronal cells from damage.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of (E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide against structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylnicotinic acidNicotinic acid derivativeNeuroprotective
1-Benzofuran-2-carboxylic acidBenzofuran scaffoldAnti-inflammatory
Piperidinyl derivativesPiperidine ringAnticancer

This table illustrates how the combination of the benzofuran moiety, piperidine ring, and acrylamide functional group potentially enhances the binding affinity and biological activity of (E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide compared to its analogs.

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures exhibit significant bioactivity against various cancer cell lines. For example, derivatives of benzofuran have shown promising results in inhibiting cell proliferation and inducing apoptosis in breast cancer cells.

Predictive Models

Utilizing predictive models like PASS (Prediction of Activity Spectra for Substances), researchers can estimate the expected biological activities based on structural similarities. These models suggest that (E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide could possess multiple pharmacological activities, including anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Furan-3-carbonyl vs. Benzofuran-2-carbonyl

  • Target Compound : Benzofuran-2-carbonyl provides enhanced aromaticity and bulk compared to simpler furan derivatives.
  • (E)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide (): Key Difference: Replaces benzofuran with a smaller furan-3-carbonyl group.

Thiazolo[5,4-b]pyridin-2-yl Substituent

  • (E)-3-(2-methoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide () :
    • Features a thiazolo-pyridine heterocycle instead of benzofuran.
    • Impact : The nitrogen-rich thiazolo-pyridine may enhance hydrogen bonding or metal coordination, influencing pharmacokinetics .

Variations in the Acrylamide Backbone

Aromatic Substituents

  • (2E)-3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide (): Key Features: Nitrophenyl and phenoxyphenyl groups.
  • (2E)-N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)acrylamide () :

    • Contains a pyrimidinyl sulfamoyl group.
    • Implications : The sulfamoyl moiety may improve water solubility, contrasting with the lipophilic methylthio group in the target compound .

Heterocyclic Additions

  • (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide () :
    • Integrates a thiadiazole-carboxamide group.
    • Impact : The thiadiazole ring could confer metabolic stability or modulate electronic properties .

Structural and Functional Data Table

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Features
Target Compound C₂₆H₂₅N₂O₃S Benzofuran-2-carbonyl, 4-(methylthio)phenyl 457.55 g/mol High lipophilicity, potential for π-π interactions
(E)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide () C₂₂H₂₃N₂O₃S Furan-3-carbonyl 403.49 g/mol Reduced steric bulk, lower logP
(2E)-3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide () C₂₁H₁₆N₂O₄ 3-Nitrophenyl, phenoxyphenyl 360.37 g/mol Electron-withdrawing nitro group, higher reactivity
(E)-3-(2-methoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide () C₂₃H₂₂N₄O₂S Thiazolo-pyridine 434.51 g/mol Enhanced hydrogen bonding capacity
(2E)-N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)acrylamide () C₂₃H₂₃N₅O₄S Pyrimidinyl sulfamoyl, methoxyphenyl 489.52 g/mol Improved solubility, sulfamoyl group may enhance target specificity

Discussion of Key Findings

Benzofuran vs. Simpler Heterocycles : The benzofuran group in the target compound likely enhances binding affinity to hydrophobic pockets compared to furan or thiazole derivatives .

Methylthio Group : The 4-(methylthio)phenyl substituent offers a balance of lipophilicity and moderate electron-donating effects, contrasting with the polar sulfamoyl () or nitro groups ().

Piperidine Modifications : Piperidine derivatives with extended heterocycles (e.g., thiazolo-pyridine in ) may improve target engagement but could complicate synthetic accessibility.

Q & A

Q. What are the key synthetic strategies for preparing (E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide?

Methodological Answer: The synthesis involves coupling a benzofuran-2-carbonyl piperidine intermediate with an acrylamide derivative. A common approach includes:

  • Step 1 : React benzofuran-2-carboxylic acid with piperidin-4-ylmethanol using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent in DMF under ice-cooling .
  • Step 2 : Introduce the 4-(methylthio)phenylacrylamide moiety via a nucleophilic acyl substitution. For example, α-bromoacrylic acid can be reacted with 4-(methylthio)aniline in a polar aprotic solvent, followed by coupling to the piperidine intermediate .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) and recrystallization (e.g., from ethanol) are standard for isolating the final product .

Q. How is structural characterization of this compound validated in academic research?

Methodological Answer:

  • NMR Analysis : 1^1H and 13^13C NMR are critical. For example, aromatic protons in benzofuran appear as multiplets (δ 7.40–7.24 ppm), while the methylthio group’s singlet resonates near δ 2.50 ppm .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., calculated for C23_{23}H25_{25}ClN3_3O3_3: 425.91; observed: 425.92) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values (e.g., Anal. Calcd: C 64.87%, H 5.89%; Found: C 64.82%, H 5.91%) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the piperidine-benzofuran intermediate?

Methodological Answer:

  • Reagent Selection : Use propionic anhydride under argon for acylation, achieving 79.9% yield via 12-hour reflux .
  • Solvent Optimization : Polar solvents like DMF enhance coupling efficiency, while non-polar solvents (e.g., CHCl3_3) improve extraction .
  • Catalysis : EDCI/HOBt (hydroxybenzotriazole) systems reduce side reactions during amide bond formation .

Q. What strategies address discrepancies in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls. For example, conflicting IC50_{50} values may arise from variable ATP concentrations in kinase assays .
  • Metabolic Stability Testing : Compare microsomal half-lives (e.g., human liver microsomes) to contextualize variations in in vivo efficacy .
  • SAR Analysis : Systematically modify substituents (e.g., replacing methylthio with trifluoromethyl) to isolate pharmacophore contributions .

Q. How can in silico modeling guide the design of derivatives with improved pharmacokinetics?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to predict binding to target proteins (e.g., kinases or GPCRs). The benzofuran moiety often occupies hydrophobic pockets .
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and BBB permeability. For instance, the methylthio group’s logP ~2.5 suggests moderate bioavailability .
  • QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ values) with activity trends to prioritize synthetic targets .

Data Contradiction Analysis

Q. Why do reported melting points vary for structurally similar acrylamide derivatives?

Methodological Answer:

  • Polymorphism : Recrystallization solvents (e.g., ethanol vs. acetonitrile) can produce different crystal forms. For example, a compound may show mp 209–212°C as HCl salt vs. 198–201°C as free base .
  • Purity : Impurities from incomplete purification (e.g., <98% by HPLC) depress melting points. Column chromatography with gradient elution (e.g., 5→20% MeOH in DCM) ensures homogeneity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.